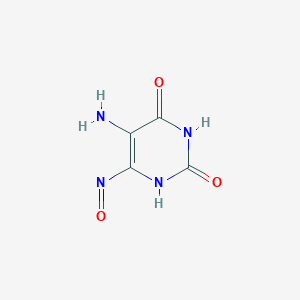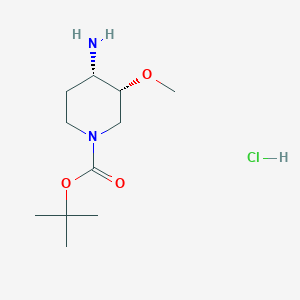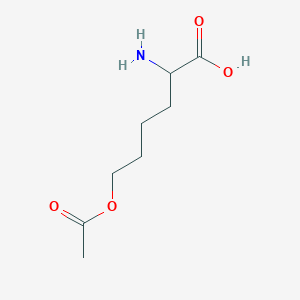![molecular formula C13H13N3O3S B11728364 N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)anilin ist eine komplexe organische Verbindung, die zur Klasse der Oxazolderivate gehört. Oxazole sind heterocyclische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom in einem fünfgliedrigen Ring enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)anilin umfasst in der Regel mehrere Schritte:
Bildung des Oxazolrings: Der Oxazolring kann durch Cyclisierung geeigneter Vorläufer synthetisiert werden. Beispielsweise kann die Reaktion von 3-Methyl-4-nitro-1,2-oxazol mit einem geeigneten Aldehyd unter sauren Bedingungen den gewünschten Oxazolring ergeben.
Thioether-Bildung: Der letzte Schritt beinhaltet die Einführung der Methylsulfanyl-Gruppe. Dies kann durch eine nucleophile Substitutionsreaktion erfolgen, bei der das Oxazolderivat in Gegenwart einer Base mit einem Methylthiol umgesetzt wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylsulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Zinn(II)-chlorid oder Wasserstoff in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Oxazolring, wobei Nucleophile die Nitrogruppe ersetzen können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Zinn(II)-chlorid, Wasserstoff mit Palladiumkatalysator.
Substitution: Nucleophile wie Amine oder Thiole.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfonderivate.
Reduktion: Aminoverbindungen.
Substitution: Verschiedene substituierte Oxazolderivate.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaften: Die Verbindung kann aufgrund ihrer einzigartigen strukturellen Eigenschaften bei der Synthese von fortgeschrittenen Materialien, einschließlich Polymeren und Nanomaterialien, verwendet werden.
Biologische Forschung: Sie kann als Sonde oder Reagenz in biochemischen Assays dienen, um Enzymaktivitäten und Proteininteraktionen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)anilin hängt weitgehend von seiner Anwendung ab:
Antimikrobielle Aktivität: Die Verbindung kann das bakterielle Wachstum hemmen, indem sie die Zellwandsynthese oder die Proteinfunktion stört.
Antikrebsaktivität: Sie kann die Apoptose in Krebszellen induzieren, indem sie spezifische Signalwege oder Enzyme anspricht, die an der Zellproliferation beteiligt sind.
Wirkmechanismus
The mechanism of action of N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline largely depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoxazolderivate: Diese Verbindungen enthalten ebenfalls einen Oxazolring und haben ähnliche biologische Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivitäten.
Imidazolderivate: Diese Verbindungen haben eine ähnliche heterocyclische Struktur und sind für ihre breite Palette an biologischen Aktivitäten bekannt.
Einzigartigkeit
N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)anilin ist einzigartig, da sowohl eine Nitrogruppe als auch eine Methylsulfanyl-Gruppe vorhanden sind, die im Vergleich zu anderen Oxazolderivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können.
Eigenschaften
Molekularformel |
C13H13N3O3S |
|---|---|
Molekulargewicht |
291.33 g/mol |
IUPAC-Name |
N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3 |
InChI-Schlüssel |
RNLYNQZHSKBTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)






![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)

![Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate](/img/structure/B11728334.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728353.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
